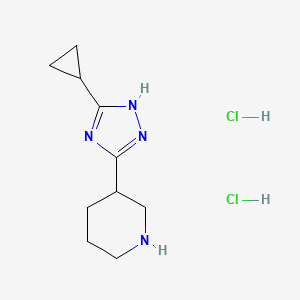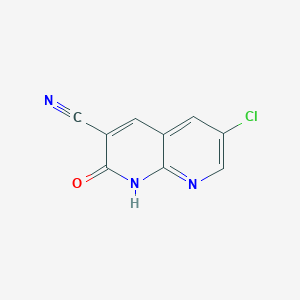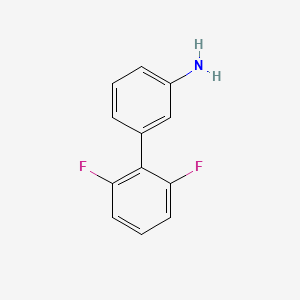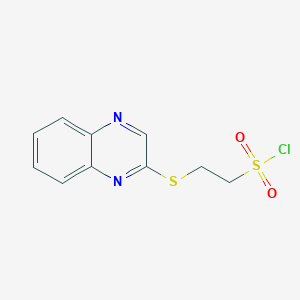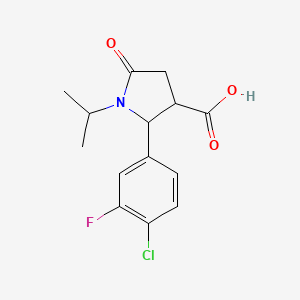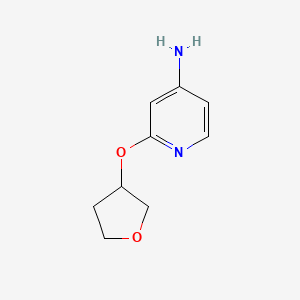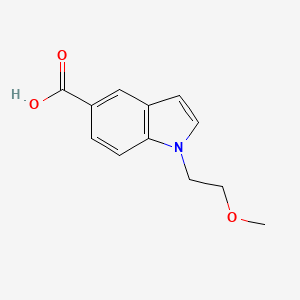
1-(2-methoxyethyl)-1H-indole-5-carboxylic acid
Overview
Description
The compound is likely an organic molecule, given its structure. It contains an indole group, which is a common structure in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or similar method, followed by the introduction of the carboxylic acid and 2-methoxyethyl groups.Molecular Structure Analysis
The molecular structure would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying how the compound reacts under various conditions, and with different reagents. Techniques such as NMR and IR spectroscopy, as well as gas or liquid chromatography, might be used to analyze the products of these reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
Spectroscopic Profiling and Computational Studies
1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid and similar compounds have been a subject of interest in spectroscopic profiling and computational studies. For instance, research on methyl 5-methoxy-1H-indole-2-carboxylate (a related compound) focused on its characterisation using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy. This study explored the molecule's electronic nature, bonding structures, and reactivity, including molecular electrostatic potential (MEP) analysis and non-linear optical (NLO) properties (Almutairi et al., 2017).
Synthesis of Novel Derivatives
Research on the synthesis of novel derivatives of indole-carboxylic acids, including those similar to 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, has been conducted. For example, a study synthesized novel indole-benzimidazole derivatives starting from indole carboxylic acids, which may have potential therapeutic applications (Wang et al., 2016).
Catalytic Coupling Studies
Catalytic coupling studies involving N-methoxy-1H-indole-1-carboxamides and aryl boronic acids, which are structurally related to 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, have been reported. This includes Rh(III)-catalyzed selective coupling for diverse product formation, revealing insights into C-H activation and electrophilic addition mechanisms (Zheng et al., 2014).
Structural Studies and Synthesis Strategies
Several studies have focused on the structural analysis and synthesis strategies of indole-5-carboxylic acid derivatives. For instance, research on the crystal and molecular structure of 5-methoxyindole-3-acetic acid provided insights into hydrogen bonding and the conformation of the side chain, relevant to compounds like 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (Sakaki et al., 1975).
Characterization and Biological Activity Studies
Indole-2-carboxylic acid derivatives, structurally related to the compound , have been synthesized and characterized for potential therapeutic applications. Studies included characterization using various spectroscopic techniques and evaluation of antibacterial and antifungal activities (Raju et al., 2015).
Safety And Hazards
The compound’s safety and potential hazards would be assessed through toxicology studies. This could involve in vitro tests (e.g., on cultured cells), as well as in vivo tests (e.g., on laboratory animals).
Future Directions
Future research on the compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound has interesting biological activity, it could be studied as a potential drug.
properties
IUPAC Name |
1-(2-methoxyethyl)indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-7-6-13-5-4-9-8-10(12(14)15)2-3-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWYXWHBUCHHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-1H-indole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

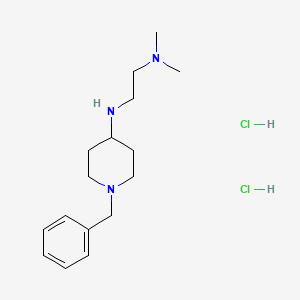
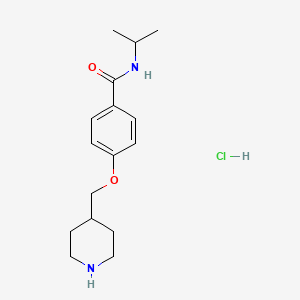
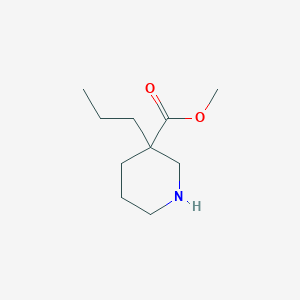
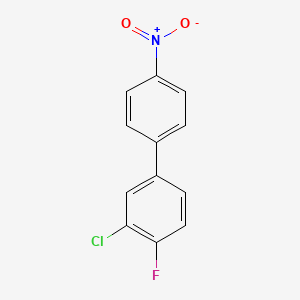
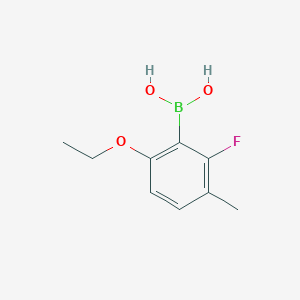
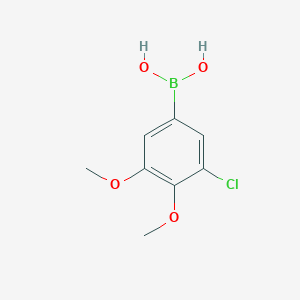
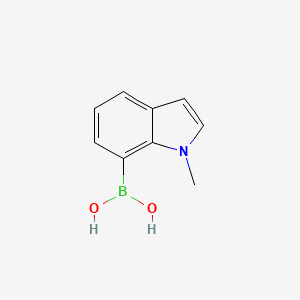
![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)
